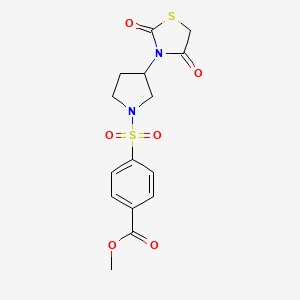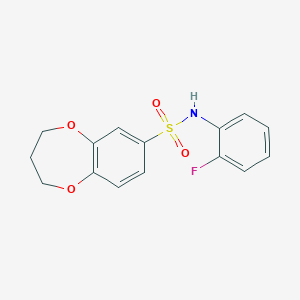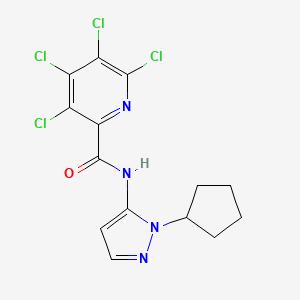![molecular formula C8H4F3N3O2 B2473339 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1713163-48-4](/img/structure/B2473339.png)
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This compound is part of an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Scientific Research Applications
Regioselective Synthesis
The compound 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been utilized in the regioselective synthesis of various pyrazolo[1,5-c]pyrimidines, highlighting its role in the targeted chemical transformations of heterocyclic compounds. Such transformations are pivotal for the synthesis of derivatives with potential biological activities, signifying the compound's importance in chemical synthesis (Usachev et al., 2012).
Crystal Structure Analysis
The structural analysis of derivatives of this compound, such as the 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been conducted to understand their crystal structure. Such studies are crucial for comprehending the molecular conformation and potential interaction sites, which are essential for their biological activities (Liu et al., 2016).
Novel Synthesis Methods
The compound has been utilized in the development of new synthetic methods for producing biologically interesting molecules. For instance, efficient synthesis routes have been reported for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, starting from 3-aminopyrazoles. This showcases the versatility of the compound in enabling the creation of diverse and structurally complex molecules with potential biological relevance (Jismy et al., 2018).
Role in Synthesizing Bioactive Molecules
The compound's derivatives have shown promise in the synthesis of novel molecules with anticancer activity. For example, a series of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives have been prepared, starting from related intermediates, and have shown promising anticancer activity against various human cancer cell lines. This indicates the compound's potential in contributing to the development of new therapeutic agents (Ravi kumar et al., 2016).
Mechanism of Action
Target of Action:
The primary target of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation. By inhibiting CDK2, this compound selectively targets tumor cells, making it an attractive candidate for cancer therapy .
Mode of Action:
Upon binding to CDK2, this compound disrupts the normal phosphorylation of key cell cycle components. This interference leads to altered cell cycle progression, ultimately inhibiting cell proliferation. Additionally, the compound induces apoptosis within cancer cells, contributing to its anti-tumor effects .
Biochemical Pathways:
The affected pathways include those related to cell cycle control, DNA replication, and cell division. By inhibiting CDK2, this compound disrupts the phosphorylation events necessary for cell cycle progression. Downstream effects include cell cycle arrest and reduced cell proliferation .
Pharmacokinetics:
- Impact on Bioavailability : The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy and therapeutic potential .
Result of Action:
At the molecular level, this compound disrupts cell cycle checkpoints, preventing cell division. Cellular effects include reduced proliferation and apoptosis induction, leading to tumor growth inhibition .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Proper storage conditions and drug interactions are crucial for maintaining its activity .
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups at position 7 on the fused ring can improve both the absorption and emission behaviors .
Cellular Effects
The specific cellular effects of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not yet fully known. Pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) , indicating potential cellular effects.
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines have shown significant photophysical properties, which could be attributed to the intramolecular charge transfer to/from the fused ring .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Pyrazolo[1,5-a]pyrimidines have shown tunable photophysical properties, indicating potential changes over time .
properties
IUPAC Name |
2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-6-12-2-4(7(15)16)3-14(6)13-5/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTILSGHCHZPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2473259.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)


![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)
![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2473269.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)


![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)
![N-(1-Oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2473279.png)